2-(1-Aminoethyl)thiazole-5-carboxylic acid

Overview

Description

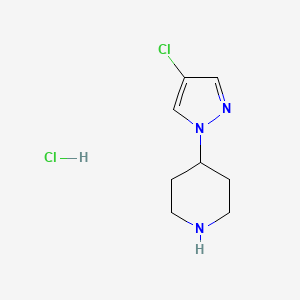

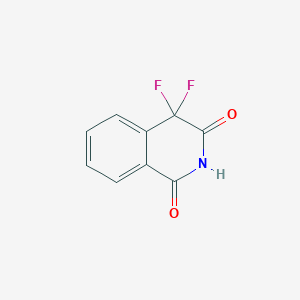

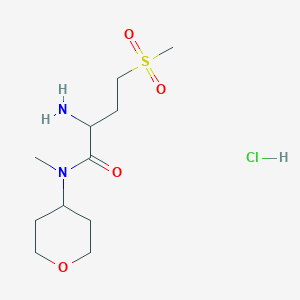

“2-(1-Aminoethyl)thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, including “this compound”, has been the subject of several studies . These compounds are synthesized using various synthetic strategies, including N-substitution, 3-substitution, 4-substitution, multi-substitution, and the addition of aryl/alkyl substituents or acyl/other substituents . The synthetic pathways of these 2-aminothiazoles are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, an aminoethyl group, and a carboxylic acid group . The presence of these functional groups contributes to the compound’s biological activities.Chemical Reactions Analysis

2-Aminothiazole-based compounds, including “this compound”, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may undergo chemical reactions with biological targets, leading to their observed biological activities.Scientific Research Applications

Synthesis and Biological Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities. These compounds displayed significant fungicidal and antivirus activities. Specifically, compounds exhibited good activity against Tobacco Mosaic Virus (TMV) and fungi, demonstrating their potential in agricultural applications as biopesticides (Li Fengyun et al., 2015).

Crystallography and Material Science

The co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid was studied, revealing significant hydrogen-bonded interactions. This research contributes to the understanding of molecular interactions and crystal engineering, with implications for designing new materials and pharmaceuticals (D. Lynch, 2001).

Organic Chemistry and Synthetic Methodologies

Innovative synthesis methods for 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement were developed. These methodologies offer efficient routes for the synthesis of thiazole derivatives, which are crucial in drug discovery and development (Luke A. Baker & Craig M. Williams, 2003).

Antimicrobial and Antitubercular Activities

Research on thiazole derivatives, including 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid, revealed their potential as antimicrobial and antitubercular agents. These compounds were synthesized and showed efficacy against various bacterial strains, highlighting their potential in addressing antibiotic resistance (Zina K. Al Dulaimy et al., 2017).

Coordination Chemistry and Structural Transformation

Thiazole-5-carboxylic acid-based Cu^2+ coordination polymers were synthesized, demonstrating various dimensionalities and structural transformations. These findings have implications for the development of new materials with potential applications in catalysis, molecular recognition, and gas storage (Natthaya Meundaeng et al., 2017).

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

2-aminothiazole derivatives are known to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Analysis

Biochemical Properties

2-(1-Aminoethyl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme xanthine oxidase, where derivatives of thiazole-5-carboxylic acid have been shown to inhibit the enzyme’s activity . This inhibition can affect the metabolism of purines, leading to changes in uric acid levels. Additionally, this compound may interact with other biomolecules through hydrogen bonding and electrostatic interactions, further influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound has been observed to exhibit anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . In cancer cells, it can induce apoptosis by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . This inhibition mechanism is crucial for its potential therapeutic applications in conditions like gout. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of this compound may also have distinct biological activities, which need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cell cycle progression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

properties

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)